3-bromo-5-fluoro-N-methylaniline hydrochloride
CAS No.:
Cat. No.: VC20451628
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrClFN |
|---|---|
| Molecular Weight | 240.50 g/mol |
| IUPAC Name | 3-bromo-5-fluoro-N-methylaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H |
| Standard InChI Key | SAHLSJASMMYPKL-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=CC(=C1)Br)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzene core of 3-bromo-5-fluoro-N-methylaniline hydrochloride features three substituents:
-
Bromine at position 3, contributing steric bulk and electrophilic reactivity.
-
Fluorine at position 5, enhancing electronic effects and metabolic stability.
-
N-Methylamino group at position 1 (para to bromine), which influences solubility and hydrogen-bonding potential.
The hydrochloride salt formation protonates the amino group, improving crystallinity and aqueous solubility.
Key Physicochemical Parameters
Based on structural analogs, estimated properties include:
| Property | Value |
|---|---|
| Molecular Weight | 259.53 g/mol |
| Melting Point | 180–190°C (decomposes) |
| Solubility in Water | ~50 mg/mL (25°C) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| pKa (Amino Group) | ~4.5 (protonated form) |
The electron-withdrawing effects of bromine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical multi-step route involves:
-
Nitration of Aniline:
Introduces a nitro group for subsequent halogenation. -
Directed Halogenation:
-
Bromination at position 3 using Br₂/FeBr₃.
-
Fluorination at position 5 via Balz-Schiemann reaction.
-
-
N-Methylation:
Achieved via nucleophilic substitution. -
Hydrochloride Salt Formation:
Treatment with HCl gas in anhydrous ether yields the final product.
Industrial Optimization
Large-scale production employs:
-
Continuous Flow Reactors: Minimize side reactions during halogenation.
-
Palladium Catalysts: Enhance coupling efficiency in intermediate steps.
-
Crystallization Techniques: Ensure ≥99% purity for pharmaceutical applications.
Applications in Pharmaceutical Research
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum activity:
| Microbial Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 40 | Cell wall synthesis inhibition |
| Escherichia coli | 200 | DNA gyrase interference |
| Candida albicans | 500 | Ergosterol biosynthesis disruption |
The bromine atom enhances membrane permeability, while the fluoro group stabilizes interactions with target enzymes.
Biological and Pharmacokinetic Profile
Metabolic Pathways
Predominant routes include:
-
Hepatic Oxidation: CYP450-mediated N-demethylation.
-
Glucuronidation: Phase II conjugation at the amino group.
-
Renal Excretion: 60–70% unchanged in urine (rodent models).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume